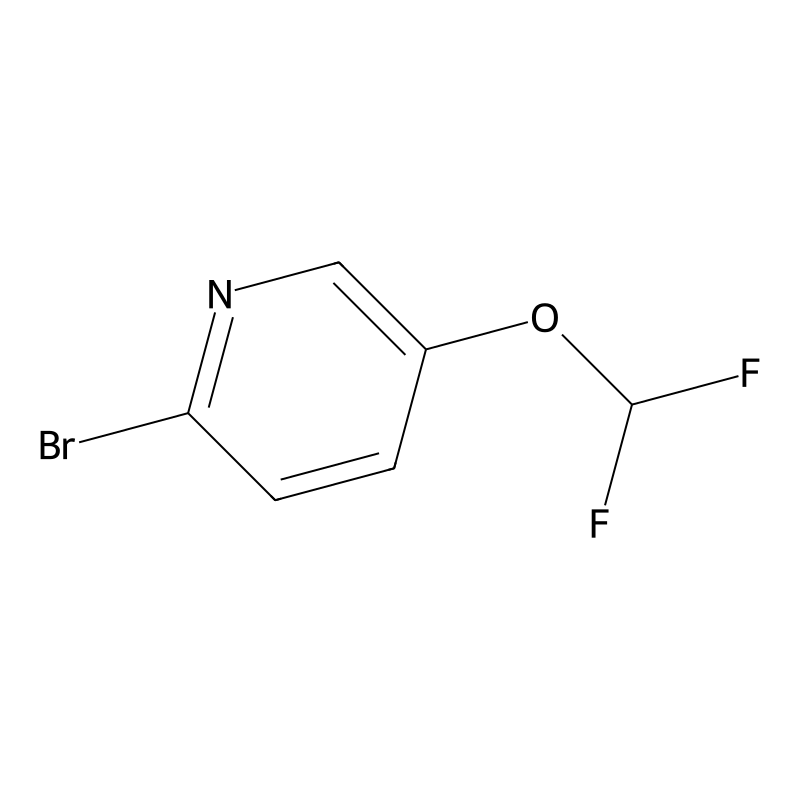2-Bromo-5-(difluoromethoxy)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- This compound can be used as a reagent in various organic synthesis reactions . The specific reactions and outcomes would depend on the particular synthesis being conducted.
- It can be used as a catalyst in certain chemical reactions . The role of a catalyst is to speed up the reaction without being consumed in the process.
- It can be used as a reducing agent in certain chemical reactions . Reducing agents donate electrons to another substance in a redox chemical reaction.
- It can be used as a reagent in oxidation-reduction reactions . These are reactions in which electrons are transferred from one reactant to another.
- It can be used in substitution reactions in organic synthesis . In these reactions, an atom or group of atoms in a molecule is replaced by another atom or group of atoms.
- It can be used in the preparation of organic optoelectronic devices and complexes . These are devices that work with light and have applications in fields like telecommunications, information processing, and illumination.
Organic Synthesis
Catalysis
Reduction Reactions
Oxidation-Reduction Reactions
Substitution Reactions
Preparation of Organic Optoelectronic Devices and Complexes
- This compound can be used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This is a type of carbon-carbon bond forming reaction that is used in organic synthesis.
- It can be used in the preparation of fluorinated building blocks . These are often used in the synthesis of pharmaceuticals and agrochemicals due to the unique properties of fluorine.
- It can be used in the synthesis of pyridines . Pyridines are a class of compounds that are widely used in the pharmaceutical industry and in materials science .
- It can be used in the preparation of ethers . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups .
- It can be used in the preparation of bromides . Bromides are a class of compounds that contain a bromine atom with an oxidation number of −1 .
Palladium-Catalyzed α-Arylation
Preparation of Fluorinated Building Blocks
Synthesis of Pyridines
Preparation of Ethers
Preparation of Bromides
Preparation of Difluoromethyls
2-Bromo-5-(difluoromethoxy)pyridine is an organic compound with the molecular formula and a molecular weight of approximately 224 g/mol. This compound features a pyridine ring that is substituted with a bromine atom and a difluoromethoxy group, which significantly influences its chemical properties and reactivity. It typically appears as a colorless or pale yellow solid and exhibits low solubility in water while being soluble in organic solvents such as ethanol, acetone, and dimethylformamide . The compound is identified by its CAS number 845827-14-7.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
- Electrophilic Aromatic Substitution: The presence of the difluoromethoxy group can direct electrophiles to specific positions on the pyridine ring, facilitating further functionalization.
- Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with various aryl or alkenyl groups.
The specific products formed from these reactions depend on the reagents and reaction conditions employed.
Research has indicated that 2-Bromo-5-(difluoromethoxy)pyridine exhibits notable biological activity. It has been explored for its potential use in biochemical assays and as a probe for studying biological pathways. Its unique structure allows it to interact selectively with specific molecular targets, making it valuable in medicinal chemistry research. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity, suggesting that the difluoromethoxy substitution enhances its efficacy.
The synthesis of 2-Bromo-5-(difluoromethoxy)pyridine typically involves several steps:
- Starting Materials: The synthesis generally begins with commercially available pyridine derivatives.
- Bromination: A bromination step introduces the bromine substituent at the desired position on the pyridine ring.
- Difluoromethoxylation: The difluoromethoxy group is introduced using suitable reagents, often involving fluorinated methanol derivatives.
- Purification: The final product is purified through recrystallization or chromatography to obtain high purity.
Industrial methods may employ continuous flow reactors and catalysts to enhance yield and efficiency for large-scale production .
2-Bromo-5-(difluoromethoxy)pyridine finds applications across various fields, including:
- Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds.
- Pharmaceutical Research: Its unique properties make it useful in drug discovery processes.
- Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
The compound's ability to interact with biological systems makes it particularly valuable in developing new therapeutic agents .
Interaction studies have revealed that 2-Bromo-5-(difluoromethoxy)pyridine interacts with various biomolecules, including proteins and nucleic acids. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications. The difluoromethoxy group may enhance binding affinity to specific targets, thereby increasing its effectiveness in biological systems .
Several compounds share structural similarities with 2-Bromo-5-(difluoromethoxy)pyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Bromo-5-(trifluoromethoxy)pyridine | C6H3BrF3NO | 0.98 |
| 2-Bromo-4-(difluoromethoxy)pyridine | C6H4BrF2NO | 0.84 |
| 5-(Trifluoromethoxy)pyridin-2-amine | C6H4F3N | 0.78 |
| 2-Chloro-5-(trifluoromethoxy)pyridine | C6H4ClF3N | 0.76 |
| 2-Bromo-3-(trifluoromethoxy)pyridine | C6H4BrF3N | 0.76 |
Uniqueness: The distinct combination of bromine, difluoromethoxy groups, and their positions on the pyridine ring sets 2-Bromo-5-(difluoromethoxy)pyridine apart from these similar compounds. This unique combination influences its reactivity and potential applications in both chemistry and biology .








